BenchChemオンラインストアへようこそ!

Docetaxel-d9

Bioanalysis Method Validation Pharmacokinetics

Docetaxel-d9 is the validated deuterated internal standard for docetaxel LC-MS/MS quantification. Its +9 Da mass shift eliminates isotopic cross-talk with native docetaxel, ensuring regulatory-compliant accuracy in TDM and PK studies. Specify ≥98% purity for robust bioanalytical method validation.

Molecular Formula C43H53NO14
Molecular Weight 816.9 g/mol
Cat. No. B1356997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d9
Molecular FormulaC43H53NO14
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3
InChIKeyZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d9 Internal Standard: A Critical Stable Isotope-Labeled Analog for Precise LC-MS/MS Quantification of Docetaxel


Docetaxel-d9 (CAS 940867-25-4) is a stable isotope-labeled internal standard, specifically a nonadeuterated analog of the antineoplastic taxane docetaxel, where nine hydrogen atoms are substituted with deuterium . Its primary utility is in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . As a deuterated compound, it is chemically near-identical to the analyte, ensuring co-elution during chromatography while providing a distinct mass-to-charge ratio (m/z) for unambiguous detection by the mass spectrometer . This property makes it indispensable for compensating for matrix effects and variable extraction recovery in complex biological samples, a core requirement in pharmaceutical research, clinical pharmacology, and regulatory bioequivalence studies .

Why Non-Deuterated or Alternative Internal Standards Compromise Docetaxel-d9 Quantification Accuracy


In LC-MS/MS quantification, substituting Docetaxel-d9 with a non-deuterated analog, a structurally similar but distinct compound like paclitaxel, or a lower-labeled isotopologue (e.g., docetaxel-d5) introduces significant analytical risk. Structurally similar internal standards (e.g., paclitaxel) often exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in the ion source compared to docetaxel, leading to systematic bias that cannot fully correct for matrix effects [1]. Even alternative deuterated forms with fewer labels (e.g., d5) are less preferred for high-sensitivity assays due to potential isotopic spectral overlap with the analyte's natural abundance M+5 isotope, which can compromise the lower limit of quantification (LLOQ) [2]. Docetaxel-d9, with a mass shift of +9 Da, provides a clean mass window free from such interference, ensuring that the measured analyte-to-internal standard peak area ratio directly and accurately reflects the docetaxel concentration in the sample, irrespective of variable sample preparation losses [3]. This fundamental analytical superiority is mandated by regulatory guidance for robust bioanalytical method validation [4].

Quantitative Analytical Performance of Docetaxel-d9 in Validated Bioanalytical Methods


High Precision and Accuracy Achieved with Docetaxel-d9 Internal Standardization

In a validated LC-MS/MS method for simultaneous quantification of capecitabine and docetaxel, the use of D9-Docetaxel as an internal standard enabled high precision and accuracy. The method demonstrated that the precision (%CV) and accuracy (%Bias) for docetaxel quality control samples were within the acceptable limits of ≤15% (≤20% at LLOQ), as mandated by USFDA guidelines [1]. This level of analytical performance was consistently met across the entire calibration range, validating the internal standard's effectiveness in correcting for analytical variability [1].

Bioanalysis Method Validation Pharmacokinetics

Extended Linear Dynamic Range for Docetaxel Quantification in Serum

A method utilizing turbulent flow liquid chromatography coupled with electrospray tandem mass spectrometry (TFC-HPLC-ESI-MS/MS) and employing docetaxel-D9 as an internal standard achieved a validated linear calibration range from 0.25 ng/mL (LLOQ) to 10,000 ng/mL in human serum [1]. This wide dynamic range, spanning four orders of magnitude, facilitates accurate quantification of docetaxel across the vast spectrum of concentrations encountered in clinical pharmacokinetic studies, from low trough levels to high peak concentrations post-infusion, using a single, undiluted sample [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Comparative Performance: Docetaxel-d9 vs. Paclitaxel as Internal Standard

A comparative assessment of internal standards for docetaxel quantification revealed a critical performance gap. When paclitaxel was used as an internal standard in an LC-MS/MS assay, a significant matrix effect from the formulation vehicle Cremophor EL led to substantial ion suppression, resulting in poor data quality and unreliable quantification [1]. In contrast, a method employing a deuterated internal standard (the principle exemplified by Docetaxel-d9) effectively compensated for this same matrix effect by co-eluting with the analyte and experiencing identical ion suppression, thereby restoring assay accuracy and precision [1].

Matrix Effect Ion Suppression Internal Standard Selection

Regulatory Alignment for Clinical and Preclinical Pharmacokinetic Studies

The use of Docetaxel-d9 directly supports compliance with the U.S. FDA's Guidance for Industry on Bioanalytical Method Validation, which strongly recommends the use of a stable isotope-labeled internal standard for LC-MS/MS assays due to its superior ability to track the analyte through sample processing and analysis [1]. Methods employing D9-Docetaxel as an internal standard are explicitly noted to meet the stringent parameters of system suitability, specificity, linearity, and accuracy required by the USFDA [2]. This provides a clear and direct path to method acceptance for pivotal studies supporting Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).

Bioequivalence Regulatory Compliance FDA Guidance

Definitive Application Scenarios for Docetaxel-d9 in Quantitative Bioanalysis


Clinical and Preclinical Pharmacokinetic (PK) Studies in Oncology

Docetaxel-d9 is the definitive internal standard for LC-MS/MS methods designed to characterize the pharmacokinetic profile of docetaxel in plasma or serum from cancer patients or animal models. Its ability to provide high precision and accuracy, as validated against USFDA guidelines [1], is essential for calculating critical PK parameters like AUC, Cmax, and clearance, which inform dosing regimens and assess drug-drug interactions in clinical trials.

Therapeutic Drug Monitoring (TDM) of Docetaxel

For clinical laboratories implementing TDM to individualize docetaxel dosing and manage inter-patient variability, Docetaxel-d9 enables the development of robust, high-throughput assays. Its use facilitates accurate quantification across a wide concentration range [1], from sub-therapeutic trough levels to peak concentrations, directly supporting clinical decisions aimed at optimizing efficacy and minimizing toxicity.

Bioequivalence Studies for Generic Docetaxel Formulations

In the development and regulatory submission of generic docetaxel products, the use of a stable isotope-labeled internal standard like Docetaxel-d9 is a regulatory expectation for demonstrating bioequivalence to the reference listed drug. It ensures the analytical method's reliability in measuring the test and reference product concentrations with the high degree of precision and accuracy required by agencies like the FDA for ANDA approval [1].

Complex Formulation Analysis and In Vitro Drug Release Studies

When quantifying docetaxel released from novel drug delivery systems (e.g., liposomes, nanoparticles, microparticles) into complex in vitro release media, Docetaxel-d9 is invaluable. As a co-eluting internal standard, it corrects for matrix effects and variable recovery during sample preparation, ensuring the accurate determination of drug release kinetics, which is a critical quality attribute for advanced formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.